4'-Methoxy-5,6-dimethyl-4-nitro-[2,3'-bipyridin] 1-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide involves multiple steps, including nitration, methylation, and oxidation reactions. One common synthetic route includes:
Methylation: The addition of methyl groups (-CH₃) to the bipyridine structure.
Oxidation: The conversion of the nitro group to a nitro oxide.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Substitution: The methoxy group (-OCH₃) can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)
Reduction: Tin(II) chloride (SnCl₂), iron (Fe) with hydrochloric acid (HCl)
Substitution: Various nucleophiles depending on the desired substitution
Major Products
The major products formed from these reactions include amines, substituted bipyridines, and various oxidized derivatives .
Scientific Research Applications
4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the bipyridine structure can chelate metal ions, affecting enzymatic activities and metal homeostasis .
Comparison with Similar Compounds
Similar Compounds
4,4’-Dimethoxy-2,2’-bipyridine: Similar in structure but lacks the nitro group, making it less reactive in redox reactions.
4,4’-Dimethyl-2,2’-bipyridine: Similar in structure but lacks the methoxy and nitro groups, affecting its chemical reactivity and applications.
5,5’-Dimethyl-2,2’-bipyridine: Similar in structure but lacks the methoxy and nitro groups, influencing its chemical properties and uses.
Uniqueness
4’-Methoxy-5,6-dimethyl-4-nitro-[2,3’-bipyridin] 1-Oxide is unique due to the presence of both methoxy and nitro groups, which confer distinct chemical reactivity and potential biological activities . The combination of these functional groups allows for diverse applications in scientific research and industry.
Properties
Molecular Formula |
C13H13N3O4 |
---|---|
Molecular Weight |
275.26 g/mol |
IUPAC Name |
6-(4-methoxypyridin-3-yl)-2,3-dimethyl-4-nitro-1-oxidopyridin-1-ium |
InChI |
InChI=1S/C13H13N3O4/c1-8-9(2)15(17)12(6-11(8)16(18)19)10-7-14-5-4-13(10)20-3/h4-7H,1-3H3 |
InChI Key |
UAUYIQYTOBDFBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=C(C=C1[N+](=O)[O-])C2=C(C=CN=C2)OC)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.